molecular formula C13H15NO2 B113036 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 79858-48-3

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No. B113036
CAS RN: 79858-48-3
M. Wt: 217.26 g/mol
InChI Key: OPFAYLIVQXUGBL-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H15NO2 . It is also known by its IUPAC name, 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid consists of a benzyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group . The exact mass of the molecule is 173.120449483 g/mol .


Physical And Chemical Properties Analysis

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a white to off-white solid . It has a molecular weight of 217.27 g/mol .

Scientific Research Applications

Synthesis Applications

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is involved in various synthesis processes. For example, it is used in the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which exhibit interesting biological activities. Such synthesis is achieved through reactions like phosphine-catalyzed ring-forming reactions and ring-closing metathesis (Kim et al., 2016).

Fine Organic Synthesis

This compound serves as a multipurpose synthon for fine organic synthesis. It has been prepared through the rearrangement of various epoxypiperidines, showcasing its versatility in organic chemical reactions (Grishina et al., 2005).

Photophysical Properties in Coordination Polymers

It is also used in the preparation of aromatic carboxylic acids for supporting lanthanide coordination compounds. These compounds are characterized for their photophysical properties, indicating potential applications in light harvesting and luminescence (Sivakumar et al., 2011).

Carboxylation Processes

In the field of carboxylation, this compound plays a role in the visible-light-mediated carboxylation of benzylic C–H bonds. This process is significant for forming 2-arylpropionic acids under metal-free conditions, showcasing its importance in green chemistry (Meng et al., 2019).

Antimicrobial and Anti-Inflammatory Properties

Some derivatives of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This indicates its potential use in pharmaceutical research (ANISETTI & Reddy, 2017).

Crystal Structure Analysis

It's also used in crystal structure analysis, aiding in understanding the molecular geometry and interactions within chemical compounds (Sambyal et al., 2011).

properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAYLIVQXUGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598668
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

CAS RN

79858-48-3
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 6
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Citations

For This Compound
1
Citations
D Krehan, B Frølund, B Ebert, B Nielsen… - Bioorganic & medicinal …, 2003 - Elsevier
The potency of a series of eight compounds structurally related with 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a potent GABA A partial agonist exhibiting GABA C ρ 1 …
Number of citations: 35 www.sciencedirect.com

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